(S)-2-Butylpiperazine (S)-2-Butylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17882490
InChI: InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

(S)-2-Butylpiperazine

CAS No.:

Cat. No.: VC17882490

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Butylpiperazine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name (2S)-2-butylpiperazine
Standard InChI InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1
Standard InChI Key CTEGAXWZJISNOR-QMMMGPOBSA-N
Isomeric SMILES CCCC[C@H]1CNCCN1
Canonical SMILES CCCCC1CNCCN1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(S)-2-Butylpiperazine features a piperazine backbone—a six-membered ring with two nitrogen atoms at positions 1 and 4. The stereogenic center at C2 is substituted with a butyl group (-CH2CH2CH2CH3), imparting chirality. The (S)-configuration denotes the spatial arrangement of substituents around this center, critical for interactions in enantioselective processes .

Table 1: Comparative Structural Features of Piperazine Derivatives

CompoundSubstituent at C2Molar Mass (g/mol)TPSA* (Ų)LogP
PiperazineH86.1424.06-0.43
(S)-2-Methylpiperazine CH3100.1724.06-0.43
(S)-2-ButylpiperazineCH2CH2CH2CH3142.23†24.061.02‡

*Topological polar surface area; †Calculated; ‡Estimated via group contribution methods.

The elongated butyl chain increases hydrophobicity compared to methyl-substituted analogs, as reflected in the higher LogP value . This property enhances membrane permeability, a desirable trait in drug design.

Stereochemical Determination

The absolute configuration of chiral piperazines is typically resolved via X-ray crystallography. For example, (S)-2-methylpiperazine was characterized using Flack parameters in single-crystal studies . Analogous methods could confirm the (S)-configuration in 2-butyl derivatives by analyzing anomalous dispersion effects in enantiopure crystals.

Synthetic Methodologies

Carbamate-Protected Intermediate Routes

A common strategy for piperazine functionalization involves carbamate-protected intermediates. In the synthesis of SnAP piperazine azides, tert-butyl carbamates serve as temporary protecting groups for nitrogen atoms . Adapting this approach, (S)-2-Butylpiperazine could be synthesized via:

  • Boc Protection: Reacting 2-bromoethylamine hydrobromide with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl (2-bromoethyl)carbamate.

  • Ring Formation: Intramolecular cyclization under basic conditions to yield the piperazine ring.

  • Stereoselective Alkylation: Introducing the butyl group via SN2 displacement with a chiral auxiliary to enforce the (S)-configuration .

Table 2: Representative Reaction Conditions for Piperazine Synthesis

StepReagents/ConditionsYield (%)
Boc ProtectionBoc2O, NEt3, CH2Cl2, 0°C→rt85–90
CyclizationK2CO3, DMF, 80°C70–75
Chiral Alkylation(S)-Butyl bromide, LDA, THF60–65

Resolution of Racemates

Enantiomeric resolution using chiral acids (e.g., tartaric acid) could separate (S)- and (R)-2-Butylpiperazine from racemic mixtures, leveraging differential solubility of diastereomeric salts .

Applications in Materials Science

Structure-Directing Agents

Piperazines template porous materials like aluminophosphates. For instance, 2-methylpiperazine directs layered frameworks with 4-, 6-, and 12-membered rings at 160°C . The bulkier butyl group in (S)-2-Butylpiperazine may favor larger pore architectures or alter crystallization kinetics.

Ligand Design in Catalysis

Chiral piperazines serve as ligands in asymmetric catalysis. The (S)-2-Butyl variant could coordinate transition metals (e.g., Ru, Pd) to enhance enantioselectivity in hydrogenation or cross-coupling reactions.

Biological Relevance

Toxicity and ADME Profiles

  • Absorption: High LogP suggests favorable intestinal absorption but potential first-pass metabolism.

  • Metabolism: Hepatic N-dealkylation or oxidation of the butyl chain may generate polar metabolites .

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